molecular formula C16H22O B096706 2-Bornanol, 2-phenyl- CAS No. 16821-80-0

2-Bornanol, 2-phenyl-

Cat. No. B096706
CAS RN: 16821-80-0
M. Wt: 230.34 g/mol
InChI Key: GJOSGKNJWBGNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bornanol, 2-phenyl-, also known as alpha-phenyl-2-bornanol, is a chiral molecule that has been widely used in scientific research. It has a unique structure that makes it a useful tool in various fields such as organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-Bornanol, 2-phenyl- is not fully understood. However, studies have shown that it can interact with various biological targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to activate GABA(A) receptors, which are involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

2-Bornanol, 2-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and anticonvulsant activities. It has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity. In addition, 2-Bornanol, 2-phenyl- has been shown to enhance learning and memory in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bornanol, 2-phenyl- in lab experiments include its chiral nature, which allows for the study of enantioselective reactions and its unique structure, which can be used as a building block for the synthesis of various biologically active compounds. However, the limitations of using 2-Bornanol, 2-phenyl- in lab experiments include its high cost and the difficulty in separating the enantiomers.

Future Directions

For the research on 2-Bornanol, 2-phenyl- include the development of more efficient synthesis methods, the study of its biological activities in different disease models, and the exploration of its potential as a drug candidate. In addition, the study of the structure-activity relationship of 2-Bornanol, 2-phenyl- and its analogs could lead to the discovery of new biologically active compounds.

Scientific Research Applications

2-Bornanol, 2-phenyl- has been extensively used in scientific research due to its unique structure and biological activities. It has been used as a chiral auxiliary in organic synthesis to control the stereochemistry of reactions. It has also been used as a ligand in asymmetric catalysis to promote enantioselective reactions. In addition, 2-Bornanol, 2-phenyl- has been used as a building block for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents.

properties

CAS RN

16821-80-0

Product Name

2-Bornanol, 2-phenyl-

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3

InChI Key

GJOSGKNJWBGNSY-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Example 2, PhMgBr.LiCl (1.00 M in THF; 1.10 mL; 1.10 mmol; 1.10 equiv) was reacted with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (152 mg; 1.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 3.03 mL, 1.00 mmol, 1.00 equiv). Column chromatographical purification (silica; pentane:Et2O, 9:1) afforded the desired product as white solid, mp=41−42° C. (211 mg, 92%).
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1.1 mL
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152 mg
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LaCl3
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